3-Formylcrotyl acetate
CAS No.: 14918-80-0
Cat. No.: VC20947507
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14918-80-0 |
---|---|
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |
Standard InChI | InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
Standard InChI Key | LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
Isomeric SMILES | C/C(=C\COC(=O)C)/C=O |
SMILES | CC(=CCOC(=O)C)C=O |
Canonical SMILES | CC(=CCOC(=O)C)C=O |
Introduction
Chemical Identity and Properties
3-Formylcrotyl acetate (CAS: 14918-80-0) is a mono-constituent substance of organic origin with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. It is known by several synonyms including 3-methyl-4-oxo-2-butenyl acetate, 4-acetoxy-2-methylcrotonaldehyde, and 4-(acetyloxy)-2-methyl-2-butenal . The compound features a crotyl moiety connected to both an acetate group and an aldehyde functional group.
The IUPAC name for this compound is [(E)-3-methyl-4-oxobut-2-enyl] acetate, indicating its trans configuration around the central double bond. This stereochemistry is significant for its reactivity and applications in synthesis.
Table 1: Chemical Identity and Properties of 3-Formylcrotyl Acetate
Property | Value |
---|---|
CAS Number | 14918-80-0 |
Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |
Standard InChI | InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
InChIKey | LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
Canonical SMILES | CC(=CCOC(=O)C)C=O |
Physical Form | Not explicitly stated in literature, likely a colorless to pale yellow liquid based on similar compounds |
Primary Applications | Vitamin A synthesis intermediate, organic synthesis |
The compound's structure, with both aldehyde and ester functional groups in a specific geometric configuration, contributes to its chemical versatility and importance in organic synthesis. The aldehyde group provides reactivity for carbonyl chemistry, while the ester group offers opportunities for various transformations including hydrolysis and transesterification reactions. |
Synthesis and Production Methods
Several synthetic routes have been developed for the production of 3-formylcrotyl acetate, with the industrial methods focused on efficiency and scalability. The synthesis typically requires careful control of reaction conditions to optimize yield and minimize by-product formation.
Industrial Synthesis
The primary industrial method for producing 3-formylcrotyl acetate involves the hydroformylation of 3,4-diacetoxybutene-1 (3,4-DABE) . This process can be conducted in the presence of rhodium catalysts, which has proven advantageous for optimizing the reaction yield and selectivity . The 3,4-DABE starting material is obtained via acetoxylation of 1,3-butadiene with acetic acid and air in the presence of a catalyst, followed by separation through distillation .
This approach represents a significant improvement over earlier methods that used butene-2-diol (1,4) as the starting material. The process involved esterification with acetic acid and acetic anhydride, followed by isomerization to 3,4-DABE, hydroformylation, and elimination of acetic acid . The newer method using byproduct 3,4-DABE from butadiene acetoxylation leads to improved space-time yields in the C5 acetate production process .
Table 2: Synthesis Methods for 3-Formylcrotyl Acetate
Laboratory Synthesis
While the industrial production methods are optimized for large-scale manufacturing, laboratory syntheses of 3-formylcrotyl acetate may employ different approaches. These typically involve reactions conducted at elevated temperatures (around 80°C) when using specific halides as starting materials. The laboratory methods provide flexibility for small-scale production and can be adapted for research purposes.
Chemical Reactions and Reactivity
The dual functionality of 3-formylcrotyl acetate, with both aldehyde and ester groups, enables it to participate in a variety of chemical transformations. Its reactivity profile is dominated by these two functional groups, making it versatile in organic synthesis.
Oxidation Reactions
The aldehyde group of 3-formylcrotyl acetate can be oxidized to form the corresponding carboxylic acid. This transformation typically employs oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction is selective for the aldehyde moiety, leaving the ester group intact, which demonstrates the compound's potential for selective functionalization.
Reduction Reactions
3-Formylcrotyl acetate undergoes reduction reactions, particularly at the aldehyde functionality. Reducing agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde to the corresponding alcohol. The choice of reducing agent can influence the selectivity of the reaction, with milder reagents like sodium borohydride potentially showing higher selectivity for the aldehyde over the ester group.
Substitution Reactions
The ester group in 3-formylcrotyl acetate can participate in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols under appropriate acidic or basic conditions. These reactions can lead to the formation of different derivatives including substituted esters and amides, expanding the compound's utility in creating diverse molecular structures.
Table 3: Key Reaction Types and Products of 3-Formylcrotyl Acetate
Reaction Type | Reagents | Conditions | Major Products | Reference |
---|---|---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Standard oxidation conditions | 3-Formylcrotyl acid (carboxylic acid derivative) | |
Reduction | Sodium borohydride, Lithium aluminum hydride | Standard reduction conditions | 3-Hydroxycrotyl acetate (alcohol derivative) | |
Substitution | Amines, Alcohols | Acidic or basic conditions | Various substituted esters and amides |
Applications in Organic Synthesis
The structural features and reactivity of 3-formylcrotyl acetate make it a valuable building block in organic synthesis. Its applications extend beyond simple transformations to more complex synthetic pathways.
Role as a Synthetic Intermediate
As a versatile intermediate with dual functionality, 3-formylcrotyl acetate plays a crucial role in synthesizing complex organic molecules. The presence of both aldehyde and ester groups allows for selective reactions at either functional site, enabling stepwise synthetic approaches. This characteristic makes it particularly useful in the construction of molecules with multiple functional groups.
Industrial Applications
The primary industrial application of 3-formylcrotyl acetate is in the synthesis of vitamin A, where it serves as a key intermediate known as the "C5 acetate" .
Vitamin A Synthesis
In the industrial production of vitamin A, particularly using the BASF process, petrochemical raw materials are used to build up a C5 section (3-formylcrotyl acetate) and a C15 section, which are then combined using the Wittig reaction to form vitamin A . This approach represents a significant achievement in industrial organic synthesis and demonstrates the compound's importance in large-scale pharmaceutical production.
The process begins with the preparation of 3-formylcrotyl acetate through the hydroformylation of 3,4-DABE . The resulting C5 acetate is then used in subsequent steps to construct the vitamin A molecule. This industrial application highlights the compound's value in creating products essential for human health.
Table 4: Role of 3-Formylcrotyl Acetate in Vitamin A Synthesis
Research Findings and Recent Developments
Research involving 3-formylcrotyl acetate continues to evolve, with potential new applications and improved synthesis methods being explored.
Future Research Directions
The versatility of 3-formylcrotyl acetate suggests several promising directions for future research:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of its potential in creating novel pharmaceutical compounds
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Investigation of its utility in constructing complex natural product analogues
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Application in the synthesis of materials with specific physical or chemical properties
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